tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with a formylating agent . The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
- tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
Uniqueness: tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-formylpyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-4-5-14-6-11(10)15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYMOJCMOCTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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